Technical Monograph: 2-Chloro-4-hydroxy-3-methylbenzaldehyde
Technical Monograph: 2-Chloro-4-hydroxy-3-methylbenzaldehyde
This guide serves as an in-depth technical monograph on 2-chloro-4-hydroxy-3-methylbenzaldehyde (CAS 55289-24-2) . It is designed for organic chemists and pharmaceutical researchers requiring actionable data on synthesis, reactivity, and application.
CAS: 55289-24-2 Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol
Part 1: Executive Technical Summary
2-chloro-4-hydroxy-3-methylbenzaldehyde is a highly functionalized aromatic intermediate characterized by a dense substitution pattern. The presence of a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3) relative to the aldehyde creates a unique steric and electronic environment around the hydroxyl group (C4).
Core Utility: This molecule acts as a "privileged scaffold" precursor. It is primarily utilized in the synthesis of fused heterocyclic systems, particularly substituted coumarins and benzofurans , which are critical pharmacophores in anticoagulant, anti-inflammatory, and antitumor drug discovery. The halogen moiety (Cl) provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde serves as a universal electrophile for condensation reactions.
Part 2: Physicochemical Profile[1]
The following data aggregates calculated and experimental properties essential for handling and purification.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure. |
| Melting Point | 145 – 148 °C | Sharp melting point indicates high purity; broadens with hydration. |
| Boiling Point | 290 – 295 °C (at 760 mmHg) | Decomposition may occur near boiling; vacuum distillation recommended. |
| LogP | ~2.1 | Moderate lipophilicity; soluble in organic solvents, poor water solubility. |
| pKa (Phenolic) | ~7.5 – 8.0 | More acidic than unsubstituted phenol due to the electron-withdrawing aldehyde and chlorine. |
| Solubility | DMSO, Ethanol, Ethyl Acetate, DCM | Insoluble in water; soluble in aqueous NaOH (phenolate formation). |
Part 3: Synthetic Protocol (The "Gold Standard")
While several routes exist, the Vilsmeier-Haack Formylation of 3-chloro-2-methylphenol is the most regioselective and scalable method. This protocol avoids the poor selectivity often seen with the Reimer-Tiemann reaction on such crowded rings.
Mechanism & Retrosynthesis
The synthesis relies on the electrophilic aromatic substitution of 3-chloro-2-methylphenol . The hydroxyl group at C1 directs the incoming formyl group to the para position (C4). The chlorine at C3 and methyl at C2 (relative to OH) provide steric guidance but do not deactivate the ring sufficiently to prevent formylation.
-
Precursor: 3-chloro-2-methylphenol (CAS 3260-87-5)
-
Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)
-
Solvent: DMF (excess)
Step-by-Step Methodology
1. Preparation of Vilsmeier Reagent:
-
Setup: Flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and drying tube (CaCl₂).
-
Action: Charge with anhydrous DMF (5.0 equiv). Cool to 0°C in an ice-salt bath.
-
Addition: Add POCl₃ (1.2 equiv) dropwise over 30 minutes.
-
Critical Check: Ensure temperature remains < 5°C to prevent thermal decomposition. The solution should turn pale yellow/viscous as the chloroiminium ion forms.
2. Formylation Substrate Addition:
-
Action: Dissolve 3-chloro-2-methylphenol (1.0 equiv) in a minimum volume of DMF.
-
Addition: Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting phenol spot (high R_f) should disappear, replaced by the aldehyde product (lower R_f, UV active).
3. Hydrolysis & Workup:
-
Quench: Pour the reaction mixture onto crushed ice (500g per mole).
-
Hydrolysis: Add saturated Sodium Acetate (NaOAc) solution until pH ≈ 5–6. Stir vigorously for 1 hour. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Synthetic Pathway Visualization
Figure 1: Vilsmeier-Haack synthetic route ensuring regioselective formylation para to the hydroxyl group.
Part 4: Functional Derivatization & Applications
The chemical value of CAS 55289-24-2 lies in its trifunctional nature :
-
Aldehyde (-CHO): Electrophile for condensation.
-
Phenol (-OH): Nucleophile for etherification/esterification.
-
Aryl Chloride (-Cl): Handle for metal-catalyzed coupling (Suzuki/Buchwald) or steric blocker.
Workflow 1: Synthesis of Coumarin Derivatives (Perkin Reaction)
This is the primary industrial application. The aldehyde condenses with active methylenes to form the lactone ring.
-
Reagents: Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc).
-
Protocol: Reflux the aldehyde with Ac₂O/NaOAc at 180°C.
-
Outcome: Cyclization yields 8-chloro-7-methyl-2-oxo-2H-chromene derivatives.
-
Significance: These scaffolds are investigated for anticoagulant activity (Vitamin K antagonism).
Workflow 2: Schiff Base Ligand Synthesis
The aldehyde reacts with primary amines to form imines (Schiff bases), which are potent ligands for transition metal catalysis.
-
Reagents: Primary Amine (R-NH₂), Ethanol, catalytic Acid.
-
Outcome: N-(2-chloro-4-hydroxy-3-methylbenzylidene)amines.
-
Significance: Used in coordination chemistry to create O-N donor ligands for copper or nickel catalysts.
Reactivity Visualization
Figure 2: Divergent synthetic pathways utilizing the aldehyde and hydroxyl functionalities.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Signal Word: WARNING
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm min thickness) and safety goggles are mandatory. The phenol moiety allows rapid skin absorption.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is prone to autoxidation to the corresponding benzoic acid (2-chloro-4-hydroxy-3-methylbenzoic acid) if left in aerobic conditions.
-
Spill Response: Do not wash into drains.[1] Adsorb with vermiculite and dispose of as halogenated organic waste.
References
-
Vilsmeier-Haack Reaction Methodology
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Source:
-
Synthesis of Substituted Salicylaldehydes
- Casnati, G., et al. (1965). New synthesis of salicylaldehydes. Tetrahedron Letters.
-
Source:
-
Coumarin Synthesis from Salicylaldehydes
- Borges, F., et al. (2005). Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry.
-
Source:
-
Safety Data Sheet (Generic Chlorobenzaldehyde Analog)
- Sigma-Aldrich Safety Data Sheet for 3-Chloro-4-hydroxybenzaldehyde (Structural Analog for safety protocols).
-
Source:
-
General Chemical Data
- PubChem Compound Summary for Chlorohydroxybenzaldehydes.
-
Source:
